Calcium didodecyl bisphosphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61392-11-8 |
|---|---|
Molecular Formula |
C24H48CaO12P4-6 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
calcium;dioxido-oxo-(1-phosphonatododecyl)-λ5-phosphane |
InChI |
InChI=1S/2C12H28O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(19(13,14)15)20(16,17)18;/h2*12H,2-11H2,1H3,(H2,13,14,15)(H2,16,17,18);/q;;+2/p-8 |
InChI Key |
SLCJMTKSPQDBPG-UHFFFAOYSA-F |
Canonical SMILES |
CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Supramolecular Chemistry and Self Assembly of Calcium Didodecyl Bisphosphonate
Fundamentals of Amphiphilic Bisphosphonate Self-Assembly
Amphiphilic bisphosphonates are molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of didodecyl bisphosphonate, the hydrophilic portion is the bisphosphonate group, which can be ionized, while the hydrophobic part consists of the two long dodecyl (C12) alkyl chains. This dual nature is the fundamental driver of their self-assembly in aqueous solutions.
When dispersed in water, these amphiphilic molecules spontaneously organize themselves to minimize the unfavorable contact between their hydrophobic tails and the water molecules. mdpi.com This process leads to the formation of various ordered structures, such as micelles, vesicles, or liquid crystalline phases. nih.gov The specific architecture of the resulting assembly is governed by a delicate balance of intermolecular forces and the molecular geometry of the amphiphile.
The principles of this self-assembly are analogous to those observed in other surfactant and lipid systems. researchgate.net Key factors influencing the final structure include the concentration of the amphiphile, temperature, pH of the solution, and the presence of counterions. For instance, the transition from spherical micelles to cylindrical or lamellar structures can be induced by changing these conditions. The "like-a-brush" structure of some oligonucleotide conjugates with three dodecyl chains demonstrates the tendency of these long alkyl chains to drive the formation of micellar particles. mdpi.com
Formation of Hierarchical Structures in Solution
The self-assembly of calcium didodecyl bisphosphonate in solution can lead to a variety of hierarchical structures, ranging from simple micelles to more complex nanoparticles and nanofibers.
At low concentrations in an aqueous medium, this compound molecules will aggregate to form micelles. These are spherical or cylindrical structures where the hydrophobic dodecyl chains are sequestered in the core, away from the water, while the hydrophilic bisphosphonate head groups form a shell that interacts with the surrounding aqueous environment. The formation of micelles is a cooperative process that occurs above a specific concentration known as the critical micelle concentration (CMC).
Vesicles, which are spherical bilayer structures enclosing an aqueous core, can also be formed from amphiphilic bisphosphonates. nih.gov The formation of vesicles versus micelles is often dependent on the packing parameter of the amphiphile, which relates the head group area to the volume and length of the hydrophobic tails. The presence of two dodecyl chains in this compound would likely favor the formation of bilayer structures like vesicles over simple spherical micelles. Studies on other amphiphilic systems have shown that the transition from micelles to vesicles can be influenced by factors such as the length of the hydrophobic block. rsc.org The cellular uptake of some bisphosphonates has been observed to occur via internalization into intracellular vesicles, highlighting the biological relevance of these structures. nih.govcapes.gov.br
Beyond simple micelles and vesicles, this compound can be used to fabricate more complex nanostructures such as nanoparticles and nanofibers. These materials are of significant interest for various applications. Self-assembled nanoparticles containing bisphosphonates have been developed for targeted delivery. nih.gov
The formation of these structures is often a result of the hierarchical assembly of smaller, primary self-assembled units. For instance, micelles might aggregate to form larger, more complex structures. The interaction with calcium ions can play a crucial role in this process, acting as a linker between the bisphosphonate head groups and promoting the formation of extended networks. Research on zoledronic acid has shown that its complexation with calcium can lead to the formation of nanoparticles. nih.gov Similarly, the self-assembly of multidomain peptides can result in the formation of nanofibrous hydrogels. nih.gov
Table 1: Influence of Alkyl Chain Length on Self-Assembled Monolayer Properties of Alkyl Phosphonates
| Alkyl Chain Length (Number of Carbons) | Resulting Structure/Property | Reference |
| 6 | Less ordered monolayer, higher gate leakage current in transistors. | mpg.de |
| 10-18 | Increased order and packing density with increasing chain length. | researchgate.net |
| 14 | Optimal performance in organic thin-film transistors with low leakage current. | mpg.de |
| >15 | Higher degree of two-dimensional crystallinity in self-assembled monolayers. | researchgate.net |
Driving Forces and Stabilization Mechanisms of Self-Assembled Architectures
The formation and stability of the self-assembled structures of this compound are governed by a combination of non-covalent interactions.
The primary driving force for the self-assembly of this compound in aqueous solution is the hydrophobic effect. The two long dodecyl chains are nonpolar and thus have a low affinity for polar water molecules. To minimize the energetically unfavorable interactions between the hydrocarbon chains and water, the molecules aggregate in such a way that the dodecyl chains are shielded from the aqueous environment. mdpi.com
The length of the alkyl chains plays a significant role in the strength of these hydrophobic interactions. Longer chains lead to stronger van der Waals forces between the aggregated tails, resulting in more stable and ordered structures. nih.gov Studies on other long-chain amphiphiles have demonstrated that an increase in alkyl chain length leads to a higher degree of order and packing density in self-assembled monolayers. researchgate.net This principle is directly applicable to the didodecyl chains of the bisphosphonate, which would be expected to form a well-packed hydrophobic core in the self-assembled structures.
While hydrophobic interactions are the primary driving force for aggregation, the stability and morphology of the resulting structures are significantly influenced by the interactions between the bisphosphonate head groups and the calcium counterions. The bisphosphonate group is an excellent chelating agent for divalent metal ions like calcium. mdpi.comnih.gov
The interaction between the negatively charged phosphonate (B1237965) groups and the positively charged calcium ions is primarily ionic. However, coordination bonds also play a crucial role. Each calcium ion can coordinate with multiple phosphonate groups from different bisphosphonate molecules, effectively acting as a cross-linker. nih.gov This coordination can lead to the formation of a rigid and stable interface for the self-assembled structures. The ability of bisphosphonates to form complexes with calcium is a well-established phenomenon. biointerfaceresearch.com The cellular uptake of certain bisphosphonates is also enhanced by the presence of calcium ions. nih.govcapes.gov.br This strong interaction is fundamental to the formation of stable calcium-bisphosphonate nanoparticles and other complex architectures. nih.gov
Hydrogen Bonding Networks within Assemblies
The phosphonate group (PO₃²⁻) of the didodecyl bisphosphonate anion is a potent hydrogen bond acceptor. The oxygen atoms of the phosphonate can form hydrogen bonds with water molecules and with the hydroxyl groups of neighboring bisphosphonate molecules, if present. The formation of these hydrogen bonds is crucial for the cohesion of the self-assembled structures, such as bilayers and micelles.
In the presence of calcium ions (Ca²⁺), the hydrogen-bonding network becomes more complex. Calcium ions can coordinate with the oxygen atoms of the phosphonate groups, and also with water molecules. This coordination can lead to the formation of intricate hydrogen-bonded networks that bridge multiple bisphosphonate molecules, thereby enhancing the stability of the supramolecular assembly. These interactions are analogous to the hydrogen bonding observed in calcium phosphate (B84403) systems, which are vital in biomineralization processes. nih.gov
The strength and geometry of these hydrogen bonds can be influenced by the local environment, including pH and ionic strength. For instance, changes in pH can alter the protonation state of the phosphonate groups, which in turn affects their ability to act as hydrogen bond donors or acceptors.
Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies
| Donor | Acceptor | Interaction Type | Significance |
| Water (H-O-H) | Phosphonate (P=O) | Intermolecular | Stabilization of hydrophilic domains |
| Phosphonate (P-O-H) | Phosphonate (P=O) | Intermolecular | Cross-linking between bisphosphonate molecules |
| Water (H-O-H) | Water (H-O-H) | Intermolecular | Formation of hydration shells around headgroups |
| Coordinated Water (Ca²⁺-OH₂) | Phosphonate (P=O) | Intermolecular | Bridging between calcium and bisphosphonate |
Influence of Environmental Parameters on Supramolecular Organization
The self-assembly of this compound is highly sensitive to changes in its environment. Parameters such as pH, temperature, and ionic strength can significantly influence the size, shape, and stability of the resulting supramamolecular structures.
pH-Dependent Assembly and Disassembly
The pH of the surrounding medium is a critical factor in the assembly and disassembly of this compound structures. The phosphonic acid groups of the molecule have multiple pKa values, meaning their charge state is dependent on the pH. At low pH, the phosphonate groups are protonated and less charged, which can reduce the electrostatic repulsion between the headgroups. This can favor the formation of more compact and ordered assemblies.
Conversely, as the pH increases, the phosphonate groups become deprotonated and negatively charged. The increased electrostatic repulsion between the headgroups can lead to a change in the packing parameter of the amphiphile, potentially causing a transition from one type of assembly to another (e.g., from vesicles to micelles) or even the disassembly of the structures altogether. This pH-responsive behavior is a key feature of many self-assembling systems and is crucial for applications where controlled release or structural change is desired. The assembly of metal-organic architectures is often sensitive to pH, which can influence the coordination of the metal ions and the form of the organic ligands. rsc.org
Table 2: Predicted Effect of pH on this compound Assemblies
| pH Range | Predominant Headgroup State | Intermolecular Forces | Expected Assembly Behavior |
| Low pH (< pKa1) | Protonated (neutral) | Reduced repulsion, H-bonding | Formation of stable, ordered structures |
| Intermediate pH | Partially deprotonated | Moderate repulsion | Potential for structural transitions |
| High pH (> pKa2) | Fully deprotonated (anionic) | Strong repulsion | Disassembly or formation of smaller micelles |
Temperature Effects on Self-Assembly Behavior
Temperature is another important parameter that can modulate the self-assembly of this compound. An increase in temperature generally increases the kinetic energy of the molecules, which can affect both the hydrophobic interactions of the dodecyl chains and the electrostatic interactions of the phosphonate headgroups.
For many amphiphilic systems, there is a critical temperature for assembly, such as the Krafft temperature for ionic surfactants, below which the molecules are not soluble enough to form micelles. For this compound, an increase in temperature could lead to a decrease in the order of the packed alkyl chains, making the assemblies more fluid. At very high temperatures, the increased molecular motion could overcome the attractive forces holding the assembly together, leading to its dissociation. The synthesis of related materials like microporous calcium silicate (B1173343) has shown that temperature can significantly impact the final particle size and structure. nih.gov
Ionic Strength Modulation of Supramolecular Structures
The ionic strength of the solution, determined by the concentration of dissolved salts, has a profound effect on the supramolecular organization of this compound. The presence of additional ions in the solution can screen the electrostatic repulsion between the negatively charged phosphonate headgroups.
An increase in ionic strength can lead to more compact packing of the amphiphiles, which can induce transitions in the morphology of the assemblies. For example, an increase in salt concentration might cause spherical micelles to grow into cylindrical micelles or even form lamellar phases. This effect is due to the reduction of the effective headgroup area, which alters the packing parameter of the surfactant. The interactions between cells, extracellular matrix proteins, and environmental factors like ionic strength are known to play a role in biological mineralization processes. nih.gov
Table 3: Influence of Ionic Strength on Supramolecular Assembly
| Ionic Strength | Effect on Electrostatic Repulsion | Expected Impact on Assembly |
| Low | High repulsion between headgroups | Formation of smaller, more curved structures (e.g., micelles) |
| High | Screening of charges, reduced repulsion | Formation of larger, less curved structures (e.g., vesicles, lamellae) |
Advanced Research Methodologies for Characterizing Self Assembled Calcium Didodecyl Bisphosphonate Systems
Spectroscopic Techniques for Structural Analysis of Assemblies
Spectroscopic methods are fundamental in determining the size, shape, and internal structure of the self-assembled nanoparticles formed by calcium didodecyl bisphosphonate. These non-invasive techniques provide ensemble information about the bulk properties of the nanoparticle dispersion.
Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. The method measures the time-dependent fluctuations in scattered light intensity, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle size.
In the context of this compound assemblies, DLS is used to assess the average particle size and the polydispersity index (PDI). A low PDI value indicates a monodisperse or uniform population of nanoparticles, which is often a desirable characteristic for controlled applications. For instance, studies on nanoparticles formulated with other bisphosphonates, like alendronate, have utilized DLS to confirm the formation of particles in the nanometer range and to optimize formulation parameters to achieve a narrow size distribution. researchgate.netclinmedjournals.orgclinmedjournals.org In one such study, an optimized formulation of alendronate-loaded chitosan (B1678972) nanoparticles exhibited an average particle size of 214.6 nm with a PDI of 0.156, indicating a relatively uniform particle population. clinmedjournals.orgclinmedjournals.org
Table 1: Example DLS Data for Bisphosphonate-Based Nanoparticle Formulations
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| Optimized Alendronate-CS NPs | 214.6 | 0.156 |
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate nanoscale structures, providing information on the size, shape, and internal arrangement of particles. wikipedia.orgbiosaxs.com The technique measures the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees) that result from electron density fluctuations within a material. wikipedia.orgmalvernpanalytical.com For self-assembled systems like those formed by this compound, SAXS can distinguish between different morphologies such as spherical micelles, cylindrical structures, or lamellar vesicles. youtube.com
By analyzing the scattering pattern, researchers can determine key structural parameters. For vesicular systems (liposomes), SAXS can reveal the lamellarity (number of bilayers), membrane thickness, and the electron density profile of the bilayer. nih.gov The combination of SAXS with complementary techniques like Small-Angle Neutron Scattering (SANS) and cryo-Transmission Electron Microscopy (cryo-TEM) has been proposed to provide a high-resolution understanding of the architecture of self-assembled nanoparticles designed for bisphosphonate delivery. nih.gov Such a detailed analysis can confirm complex structures, for example, a core surrounded by two distinct bilayers, providing crucial insights into the nanoparticle's construction. nih.gov
While scattering techniques provide ensemble-averaged structural data, electron microscopy offers direct visualization of individual nanoparticles. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are critical for confirming the morphology, size, and surface texture of the assembled structures.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin sample. The interactions of the electrons with the sample form an image, providing high-resolution, two-dimensional projections of the nanoparticles. TEM analysis can confirm the shape (e.g., spherical, vesicular), size distribution, and lamellarity of this compound assemblies. For instance, in studies of other bisphosphonate delivery systems, TEM has been used to confirm the formation of spherical and symmetrical nanoparticles. researchgate.netclinmedjournals.orgclinmedjournals.org Cryo-TEM, where samples are flash-frozen to preserve their native hydrated state, is particularly valuable for observing the detailed architecture of vesicular structures without artifacts from drying or staining. nih.gov
Together, TEM and SEM provide indispensable visual confirmation of the data obtained from scattering techniques like DLS and SAXS. researchgate.netscitechnol.com
Biophysical Characterization of Self-Assembled Entities
Beyond structural analysis, understanding the biophysical properties of the self-assembled entities is essential. These characteristics govern the stability of the nanoparticles in suspension and their potential performance in applications like drug delivery.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal system. Nanoparticles with a high absolute zeta potential (e.g., > |30| mV) are generally considered electrostatically stabilized, as the mutual repulsion is strong enough to prevent aggregation. Conversely, particles with low zeta potentials are more likely to aggregate or flocculate.
For this compound assemblies, the phosphate (B84403) head groups and the presence of calcium ions will significantly influence the surface charge. Zeta potential measurements are therefore crucial for predicting the stability of the nanoparticle dispersion. In related research on bisphosphonate-loaded nanoparticles, zeta potential is a standard characterization parameter. scitechnol.com For example, an optimized formulation of alendronate-loaded chitosan nanoparticles reported a positive zeta potential of +24.1 mV, indicating a reasonably stable suspension due to electrostatic repulsion. clinmedjournals.orgclinmedjournals.org
Table 2: Example Zeta Potential Data for Bisphosphonate Nanoparticles
| Formulation | Zeta Potential (mV) |
|---|
When self-assembled structures like those from this compound are intended for use as delivery vehicles, it is critical to quantify their ability to load a cargo and release it over time.
Encapsulation Efficiency (EE) refers to the percentage of a substance (e.g., a model drug) that is successfully entrapped within the nanoparticles relative to the total amount of the substance used in the formulation process. High encapsulation efficiency is often a primary goal in developing delivery systems. The EE is typically determined by separating the nanoparticles from the aqueous medium (e.g., by centrifugation) and measuring the concentration of the non-encapsulated, free substance in the supernatant. clinmedjournals.org Studies on various nanoparticle systems for bisphosphonate delivery have investigated EE as a key performance metric. scitechnol.com For example, an optimized chitosan-based nanoparticle system for alendronate achieved a maximum drug entrapment of 66.82%. clinmedjournals.orgclinmedjournals.org
In Vitro Release Kinetics studies measure the rate and extent of substance release from the nanoparticles over time in a controlled laboratory environment. These studies are typically performed under physiological conditions (e.g., specific pH and temperature) to simulate how the nanoparticles might behave in the body. The release profile is crucial; a sustained or controlled release is often preferred over a rapid "burst release" to maintain therapeutic levels of a substance for a longer duration. clinmedjournals.org The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the underlying release mechanism. nih.gov Research on extracellular vesicles, for instance, has shown that different loading methods can significantly impact release profiles, with one method resulting in 93% release over 8.5 hours, demonstrating a sustained release pattern. nih.gov
Table 3: Example Encapsulation and Release Data for Vesicular Systems
| System | Encapsulation Method | Encapsulation Efficiency (%) | Release Profile |
|---|---|---|---|
| Alendronate-CS NPs | Ionic Gelation | 66.82 | Not specified |
| SVLAAO-loaded EVs | Coincubation | 58.08 | 93% release in 8.5 hours |
Computational Modeling and Simulation Approaches
The study of self-assembling systems, such as those formed by this compound, presents significant challenges for direct experimental observation at the atomic level. The dynamic nature of these assemblies and the nanoscale dimensions involved necessitate the use of advanced computational techniques. Computational modeling and simulation offer a powerful lens through which to view and understand the intricate processes governing the formation and stabilization of these structures. By simulating the system at a molecular level, researchers can gain detailed insights into the thermodynamic driving forces, kinetic pathways, and specific molecular interactions that are difficult to access experimentally. These methods not only complement experimental data but can also guide the rational design of new materials with tailored properties. The following sections delve into two key computational methodologies: molecular dynamics simulations to capture the collective self-assembly process and molecular docking to probe the specific binding interactions at the heart of these assemblies.
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For systems like this compound, MD simulations can provide an atomistic view of how individual molecules aggregate in an aqueous environment to form larger, ordered structures such as micelles or bilayers. These simulations solve Newton's equations of motion for a system of interacting particles, yielding a trajectory that reveals the evolution of the system's structure and properties.
The complexity and timescale of surfactant self-assembly, which can occur over microseconds or longer, often necessitate the use of coarse-grained (CG) models in addition to traditional all-atom (AA) simulations. frontiersin.org In a CG approach, groups of atoms are represented as single "beads," which reduces the computational cost and allows for the simulation of larger systems over longer timescales. nih.govacs.org
MD simulations can elucidate several key aspects of the self-assembly of this compound:
Mechanism of Aggregation: Simulations can track the process from randomly dispersed monomers to the formation of initial small aggregates, followed by their growth and reorganization into stable micellar structures.
Influence of Counterions: The divalent nature of the calcium (Ca²⁺) ion plays a crucial role. MD can reveal how Ca²⁺ ions coordinate with the negatively charged phosphonate (B1237965) headgroups, effectively bridging multiple surfactant molecules and influencing the packing geometry and curvature of the resulting aggregate. nih.gov
Structure of the Hydrophobic Core: The simulations provide detailed information on the conformation and packing of the dodecyl chains within the micellar core, including their ordering and density.
Thermodynamic Properties: Advanced sampling techniques combined with MD can be used to calculate key thermodynamic parameters like the critical micelle concentration (CMC) and the free energy of micellization.
The setup of a typical MD simulation for such a system would involve defining a simulation box containing the surfactant molecules, calcium ions, and a large number of water molecules to represent the aqueous solvent. The interactions between all particles are governed by a set of parameters known as a force field.
Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound Self-Assembly
| Parameter | Value / Type | Rationale |
| Force Field | GROMOS, CHARMM, or AMBER (for All-Atom); MARTINI (for Coarse-Grained) | These are standard, well-validated force fields for biomolecular and surfactant simulations. |
| Water Model | TIP3P or SPC/E | Standard explicit water models used in molecular simulations. |
| System Size | ~100-200 surfactant molecules, 50-100 Ca²⁺ ions, ~50,000 water molecules | A size sufficient to observe the formation of at least one micelle without significant finite-size effects. |
| Simulation Time | 1-10 microseconds (µs) | Necessary to capture the slow process of surfactant self-assembly. frontiersin.org |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for studying self-assembly. |
| Pressure | 1 bar | Standard atmospheric pressure. |
This table presents hypothetical yet realistic parameters for setting up an MD simulation to study this system, based on common practices in the field.
Research findings from MD simulations on analogous phosphonate and surfactant systems provide insights into the expected behavior. For instance, simulations on phosphonate-based inhibitors at calcite (calcium carbonate) surfaces show that phosphonate groups strongly interact with calcium ions. nih.gov This suggests that in a self-assembling system, the Ca²⁺ ion would be tightly bound to the headgroups, leading to a compact headgroup region and potentially favoring structures with lower curvature, such as worm-like micelles or vesicles, at higher concentrations.
Table 2: Illustrative Research Findings from a Hypothetical MD Simulation
| Simulated Property | Finding | Implication for Self-Assembly |
| Aggregation Number (N_agg) | 65 ± 5 | Indicates the average number of surfactant molecules per micelle under the simulated conditions. |
| Micelle Shape | Predominantly spherical at low concentrations, transitioning to ellipsoidal | The divalent Ca²⁺ counterion effectively screens headgroup repulsion, allowing for changes in micelle morphology. |
| Ca²⁺ Coordination | Each Ca²⁺ ion is coordinated by oxygen atoms from 2-3 different phosphonate headgroups. | Demonstrates the role of the calcium ion as a bridging agent that stabilizes the micellar structure. |
| Dodecyl Chain Order Parameter | High order near the headgroup, decreasing towards the tail end. | Typical for a liquid-like hydrophobic core, with chains anchored at the core-water interface. |
This table contains plausible, illustrative data that could be generated from an MD study, demonstrating the type of quantitative insights the methodology provides.
Docking Studies for Molecular Interactions within Assemblies
While MD simulations are excellent for observing the dynamic process of self-assembly, molecular docking is a computational technique more focused on predicting the preferred binding mode of one molecule to another. researchgate.net In the context of this compound, docking can be employed to perform a detailed analysis of the fundamental interaction that holds the entire assembly together: the chelation of the calcium ion by the bisphosphonate headgroups. nih.gov
The primary goal of a docking study here would be to determine the most energetically favorable geometry of the Ca²⁺-bisphosphonate complex. The process involves treating the didodecyl bisphosphonate anion as the "ligand" and the calcium ion as the "receptor." The docking algorithm then samples a vast number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. lookchem.com
Docking studies can reveal:
Binding Geometry: The precise three-dimensional arrangement of the phosphonate oxygen atoms around the central calcium ion.
Binding Energy: A quantitative estimate of the strength of the Ca²⁺-bisphosphonate interaction.
Key Interacting Atoms: Identification of which specific oxygen atoms in the P-C-P backbone are most critical for chelating the calcium ion.
Insights from docking studies on other bisphosphonates with metal ions or calcium-containing surfaces like hydroxyapatite (B223615) are highly relevant. researchgate.netnih.gov These studies consistently show that the phosphonate groups act as excellent chelators for divalent cations through their oxygen atoms.
Table 3: Hypothetical Docking Results for Calcium Ion with Didodecyl Bisphosphonate
| Parameter | Result | Interpretation |
| Ligand | Didodecyl bisphosphonate anion | The molecule whose binding is being studied. |
| Receptor | Calcium ion (Ca²⁺) | The ion to which the ligand binds. |
| Best Docking Score (Binding Energy) | -15.5 kcal/mol | A strong negative value indicates a highly favorable and stable interaction. |
| Predicted Coordination Number | 6 | The calcium ion is predicted to be coordinated by six oxygen atoms from the bisphosphonate group(s). |
| Interacting Atoms | Four oxygens from one bisphosphonate and two from a neighboring water molecule or another bisphosphonate. | This details the specific atoms involved in forming the stable coordination complex. |
This table provides hypothetical but chemically reasonable results from a molecular docking calculation to illustrate the specific, detailed information that can be obtained about the core interaction.
By combining the broad, dynamic view from molecular dynamics with the specific, energetic details from molecular docking, researchers can build a comprehensive, multi-scale understanding of how this compound molecules organize into complex, functional assemblies.
Exploration of Calcium Didodecyl Bisphosphonate in Advanced Material Science and Nanotechnology Research
Design and Synthesis of Bisphosphonate-Polymer Conjugates
The conjugation of bisphosphonates to polymers is a foundational strategy for creating multifunctional materials. This process involves covalently linking bisphosphonate molecules to a polymer backbone, thereby combining the bone-seeking properties of the bisphosphonate with the versatile characteristics of the polymer. The resulting conjugates are instrumental in the development of targeted nanotechnologies. arkat-usa.org
Polymeric Scaffolds for Conjugation (e.g., PEI, Hyaluronic Acid)
The choice of polymeric scaffold is critical as it dictates the physicochemical properties and biocompatibility of the final conjugate. Researchers utilize various polymers, with Polyethylenimine (PEI) and Hyaluronic Acid (HA) being prominent examples.
Polyethylenimine (PEI): PEI is a cationic polymer that has been investigated as a backbone for bisphosphonate conjugation. nih.gov Its amine groups provide reactive sites for attaching bisphosphonate moieties. nih.govacs.org However, studies have shown that the inherent strong binding of cationic polymers like PEI to hydroxyapatite (B223615) (the main mineral component of bone) is a dominant factor. In some cases, conjugation with a bisphosphonate did not significantly increase the polymer's intrinsic mineral affinity. nih.gov
Hyaluronic Acid (HA): HA is a naturally occurring polysaccharide and a major component of the extracellular matrix (ECM). nih.gov Its biocompatibility and biodegradability make it an attractive scaffold. nih.govresearchgate.net HA can be chemically modified, for instance by methacrylation, to allow for photo-crosslinking. Bisphosphonates like alendronate can be conjugated to these modified HA chains to create polyanionic microbeads capable of controlled delivery of research molecules. nih.govresearchgate.net These HA-bisphosphonate materials can also be used as coatings for metallic implants to enhance biocompatibility. researchgate.net
| Polymeric Scaffold | Key Features & Research Findings | Relevant Compounds |
| Polyethylenimine (PEI) | Cationic polymer with numerous amine groups for conjugation. nih.govacs.org Strong intrinsic affinity for hydroxyapatite; BP conjugation may not always enhance this affinity. nih.gov | Poly(L-lysine), 2-(3-mercaptopropylsulfanyl)-ethyl-1,1-bisphosphonic acid |
| Hyaluronic Acid (HA) | Biocompatible, biodegradable polysaccharide component of the ECM. nih.gov Can be modified (e.g., methacrylation) for photo-crosslinking to form hydrogels and microbeads. nih.govresearchgate.net Conjugates used for controlled delivery and implant coatings. researchgate.netnih.gov | Alendronate, Methacrylated Hyaluronic Acid (MHA) |
Linker Chemistry for Modulating Conjugate Properties
The linker is the chemical bridge that connects the bisphosphonate to the polymeric scaffold, and its design is crucial for the functionality of the conjugate. nih.gov The choice of linker determines the stability of the conjugate and can be engineered to control the release of attached molecules under specific environmental conditions. digitellinc.com
Linkers can be categorized as stable or cleavable:
Stable Linkers: These form a permanent bond, ensuring the bisphosphonate remains attached to the polymer. This is desirable when the goal is to anchor the entire polymer system to a bone-like surface.
Cleavable Linkers: These are designed to break in response to specific triggers, such as changes in pH or the presence of certain enzymes. google.com This strategy is vital for creating systems where a payload needs to be released at a target site. digitellinc.com Examples include hydrazone bonds (pH-sensitive) and peptide sequences like Gly-Phe-Leu-Gly, which can be cleaved by enzymes such as cathepsins that are often present in specific cellular environments. google.com The type of linkage, such as amides, esters, or thioesters, influences how the conjugate behaves and degrades. nih.gov
| Linker Type | Cleavage Mechanism | Example | Research Application |
| Enzymatically-Cleavable | Cleavage by specific enzymes (e.g., cathepsins). google.com | Tetrapeptide (Gly-Phe-Leu-Gly) google.com | Release of a conjugated molecule in a specific enzymatic environment. digitellinc.com |
| pH-Sensitive | Hydrolysis under acidic conditions. google.com | Hydrazone bond, Acetal, Ketal google.com | Release of a payload in acidic microenvironments, such as those found around tumors or within cellular lysosomes. |
| Non-Cleavable (Stable) | Stable chemical bonds like amides. nih.gov | Amide bond | Anchoring a polymer or nanoparticle to a target surface without subsequent release. |
Development of Bisphosphonate-Based Nanocarriers for Research Applications
Bisphosphonate-polymer conjugates can be formulated into nanoparticles, creating sophisticated nanocarriers for research purposes. dovepress.com These nanocarriers leverage the bisphosphonate's affinity for calcium-rich surfaces, such as bone mineral, to achieve targeted delivery. nih.govitmedicalteam.pl This targeting capability is a significant area of investigation for delivering active research molecules to specific biological models. nih.gov
Targeted Delivery Systems in In Vitro Models (e.g., Cancer Cell Lines, Bone Models)
In laboratory settings, bisphosphonate-functionalized nanocarriers are extensively studied for their ability to target specific cell types. ucl.ac.uk The high affinity of bisphosphonates for hydroxyapatite is exploited to direct these nanocarriers to bone-like surfaces or bone cancer models. itmedicalteam.plnih.gov
Cancer Cell Lines: In osteosarcoma (bone cancer) research, bisphosphonate-conjugated nanoparticles are used to deliver chemotherapeutic agents directly to cancer cells. nih.gov For example, nanoparticles decorated with alendronate have shown significantly more accumulation in osteosarcoma cells compared to non-targeted nanoparticles in in vitro experiments. nih.gov Similarly, doxorubicin-conjugated bisphosphonate nanoparticles demonstrate high affinity for Ca²⁺ ions, enabling direct delivery to tumor models. itmedicalteam.pl
Bone Models: Beyond cancer, these systems are used to study bone metabolism. Nanocarriers can be designed to target osteoclasts, the cells responsible for bone resorption, or osteoblasts, the cells responsible for bone formation. nih.govresearchgate.net For instance, alendronate-functionalized gelatin biopolymers have been synthesized to target DNA to osteoblasts for gene therapy research. dovepress.comnih.gov In studies using MC3T3-E1 pre-osteoblastic cells, alendronate-conjugated nanodiamonds showed specific uptake and enhanced alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation. ucl.ac.uk
Encapsulation Strategies for Active Research Molecules
A key function of nanocarriers is to encapsulate or carry active molecules. Various strategies are employed to load these molecules into or onto bisphosphonate-based nanoparticles. mdpi.com The method chosen depends on the properties of the molecule to be encapsulated and the nanocarrier material.
Ionic Gelation: This method is commonly used for polysaccharide-based nanoparticles, such as those made from chitosan (B1678972). clinmedjournals.org It involves the interaction between a positively charged polymer (like chitosan) and a negatively charged cross-linking agent (like sodium tripolyphosphate). The active molecule, such as alendronate, can be incorporated during this process, becoming entrapped within the resulting nanoparticle matrix. clinmedjournals.orgresearchgate.net
Passive Encapsulation & Remote Loading in Liposomes: Liposomes are vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules. nih.gov Active molecules can be passively encapsulated during the liposome (B1194612) formation process. mdpi.com A more advanced technique is remote loading, where a pH or ion gradient across the liposome membrane is used to actively drive the drug into the liposome's core. This method has been used to co-encapsulate agents like doxorubicin (B1662922) and alendronate into a single liposomal formulation for research. mdpi.com
Adsorption/Physisorption: In the case of inorganic nanoparticles like hydroxyapatite, active molecules and bisphosphonates can be loaded onto the surface via physisorption. nih.gov The bisphosphonate acts as a targeting ligand, while another research molecule can be adsorbed onto the nanoparticle surface. This approach has been used to functionalize hydroxyapatite nanoparticles with both medronate (a simple bisphosphonate) and other active compounds for research in osteosarcoma models. nih.gov
Calcium Didodecyl Bisphosphonate in Biomimetic Material Synthesis
Biomimetic synthesis aims to create materials that mimic the structure and function of natural biological tissues. researchgate.net In bone tissue engineering, a major goal is to synthesize materials that replicate hydroxyapatite, the primary mineral component of bone. nih.gov Bisphosphonates, due to their strong interaction with calcium phosphate (B84403) phases, play a significant role in this research. nih.gov
While specific research on "this compound" in this context is not widely documented in readily available literature, the principles governing the interaction of other bisphosphonates with calcium phosphate materials provide a strong framework for its potential applications. The interaction is generally understood as a two-step process: the phosphonate (B1237965) groups of the molecule bind to calcium ions on the apatite surface, which can be associated with a release of surface phosphate ions. nih.gov
The structure of the bisphosphonate molecule, particularly its side chains, influences this interaction. For instance, the long "didodecyl" (two C12 chains) group in this compound would impart significant hydrophobic character to the molecule. This could be leveraged in biomimetic synthesis to:
Modulate Crystallization: The presence of bisphosphonates during the precipitation of calcium phosphate can influence crystal growth, size, and morphology. nih.gov The long alkyl chains of a didodecyl bisphosphonate could act as a template or a modifier, potentially leading to the formation of hybrid organic-inorganic nanocomposites with unique structural properties.
Create Functionalized Surfaces: A calcium bisphosphonate coordination polymer, where the bisphosphonate acts as a linker between calcium ions, can form a stable, bioactive material. rsc.org A polymer formed with this compound would result in a material with a highly hydrophobic surface, which could be investigated for its interactions with cells and proteins.
Develop Self-Assembling Systems: The amphiphilic nature of this compound (hydrophilic bisphosphonate head, hydrophobic dodecyl tails) suggests it could self-assemble into structures like micelles or bilayers in aqueous environments, which could serve as templates for the guided mineralization of calcium phosphate, a key process in biomimetic bone synthesis.
Mimicking Extracellular Matrix Components
The extracellular matrix (ECM) is a complex, three-dimensional network of macromolecules that provides structural and biochemical support to surrounding cells. A key characteristic of the ECM is the hierarchical organization of its components. The self-assembly of molecules is a promising strategy to create synthetic materials that can mimic the intricate structure of the ECM.
Long-chain amphiphilic molecules, such as didodecyl bisphosphonate, possess the ability to self-assemble into various structures like micelles, vesicles, or layered films. This behavior is driven by the hydrophobic interactions of the dodecyl chains and the hydrophilic nature of the bisphosphonate head groups. In an aqueous environment, these molecules can spontaneously organize to minimize the exposure of their hydrophobic tails to water, leading to the formation of ordered supramolecular structures. This self-assembly can be further influenced by the presence of calcium ions, which can interact with the bisphosphonate groups, potentially leading to more complex and stable architectures. For instance, derivatives of other bisphosphonates, such as pamidronate and alendronate, have been shown to self-assemble into nanofibers, forming hydrogels under specific conditions rsc.org. This suggests that this compound could similarly form fibrous networks or other organized structures that emulate the fibrillar nature of collagen, a primary component of the ECM.
The formation of such biomimetic scaffolds is crucial for tissue engineering applications, as they can provide a suitable environment for cell attachment, proliferation, and differentiation. The ability to control the self-assembly process of this compound could therefore open avenues for creating bespoke synthetic ECMs for regenerative medicine.
Directed Mineralization Processes in In Vitro Systems
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. A critical aspect of this process is the precise control over the nucleation and growth of mineral crystals. Bisphosphonates are known to have a strong affinity for calcium phosphate, the primary mineral component of bone, and can significantly influence its crystallization. mdpi.comnih.gov
The phosphonate groups in this compound can act as nucleation sites for calcium phosphate mineralization. mdpi.com In an in vitro setting, by providing a solution containing calcium and phosphate ions, the bisphosphonate can direct the deposition of these minerals into organized structures. The long dodecyl chains could play a role in organizing these nucleation sites, potentially leading to the formation of mineralized structures with controlled orientation and morphology.
Research on other bisphosphonates has demonstrated their ability to inhibit bone resorption by interfering with osteoclast activity. youtube.com However, their strong interaction with calcium phosphate also allows them to modulate mineralization processes. mdpi.com For example, calcium phosphate biomaterials are being explored as carriers for the controlled delivery of bisphosphonates. scilit.com In the context of this compound, the molecule itself could serve as both the directing agent and a component of the mineralized matrix. This could be particularly relevant in the development of bioactive coatings for orthopedic implants, where promoting controlled bone growth (osseointegration) is essential for long-term stability. The ability to direct mineralization could also be harnessed to create novel composite materials with enhanced mechanical properties.
Integration into Sensor Technologies
The unique binding properties of the bisphosphonate group make it an attractive candidate for the development of novel sensor technologies. The ability to specifically interact with certain molecules or ions can be translated into a detectable signal.
Bisphosphonate Ligand-Mediated Biosensors for Protein Detection (In Vitro)
Bisphosphonates have been utilized as ligands in biosensors for the detection of specific proteins. The principle behind this application lies in the interaction between the bisphosphonate moiety and certain amino acid residues on the protein surface. This interaction can be harnessed to create a recognition event that is then transduced into a measurable signal.
While specific research on this compound in this context is not yet widely published, studies on other bisphosphonate-based sensors provide a strong proof of principle. For instance, biosensors have been developed where bisphosphonate ligands are immobilized on a sensor surface. When a target protein binds to these ligands, it causes a change in the physical properties of the sensor, such as its electrical capacitance or optical properties, which can be detected.
The didodecyl chains of this compound could offer advantages in the fabrication of such sensors. They could be used to form a well-ordered self-assembled monolayer on a sensor substrate, providing a high density of binding sites and potentially enhancing the sensitivity of the sensor. This organized surface could also help to minimize non-specific binding of other molecules, thereby improving the selectivity of the biosensor.
Table 1: Examples of Bisphosphonate-Mediated Protein Detection
| Target Protein | Sensor Principle | Reference |
| Trypsin | Molecularly imprinted capacitive sensor | Not available in search results |
| Various Proteins | Not specified | Not available in search results |
Imaging Agent Development (e.g., NIR Fluorescence)
Near-infrared (NIR) fluorescence imaging is a powerful technique for visualizing biological processes in real-time due to the low autofluorescence and deep tissue penetration of NIR light. A key component of this technology is the development of targeted imaging agents that can accumulate at specific sites in the body.
Bisphosphonates are well-established as bone-targeting agents due to their high affinity for hydroxyapatite, the mineral component of bone. nih.gov This property has been exploited to develop bone-specific imaging agents by conjugating a fluorescent dye, often one that emits in the NIR spectrum, to a bisphosphonate molecule. nih.gov This allows for the visualization of bone metabolism, bone tumors, and other skeletal abnormalities.
While there is no direct evidence in the provided search results for the use of this compound specifically in NIR fluorescence imaging, its fundamental properties make it a plausible candidate for such applications. The bisphosphonate group would serve as the bone-targeting moiety. The long dodecyl chains could potentially influence the pharmacokinetic properties of the imaging agent, such as its circulation time and biodistribution. Furthermore, these hydrophobic chains might be utilized to encapsulate or attach NIR dyes, creating a stable and targeted imaging probe. The development of such agents could lead to improved diagnostic tools for a range of bone-related diseases.
Future Research Directions and Theoretical Perspectives
Untapped Potential in Amphiphilic Bisphosphonate Design
The design and synthesis of new amphiphilic bisphosphonates, such as Calcium didodecyl bisphosphonate, offer significant opportunities for creating novel materials with tunable properties. The inherent structure of these molecules, featuring a hydrophilic bisphosphonate head group and hydrophobic alkyl chains, allows for a wide range of modifications to influence their self-assembly and functionality.
Key areas for future exploration in the design of such compounds include:
Variation of Alkyl Chain Length and Branching: The length and branching of the alkyl chains (like the dodecyl groups in this compound) are critical determinants of the molecule's hydrophobic character. Systematically varying these parameters can lead to the formation of different aggregate structures, such as micelles, vesicles, or lamellar phases, in aqueous solutions.
Modification of the Bisphosphonate Head Group: While the P-C-P backbone is a defining feature, modifications to the substituents on the central carbon atom can alter the chelating properties of the bisphosphonate head group. This can influence its interaction with divalent cations like calcium and affect the stability and morphology of the resulting self-assembled structures.
Introduction of Functional Moieties: The incorporation of additional functional groups, such as fluorescent tags or specific binding sites, onto the amphiphilic bisphosphonate scaffold can impart novel functionalities. This could enable the development of "smart" materials that respond to external stimuli or target specific biological environments.
The synthesis of such novel bisphosphonates can draw upon established methods in organophosphorus chemistry. nih.gov A general approach involves the reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride, followed by hydrolysis. researchgate.netfrontiersin.org For long-chain derivatives, alternative strategies may be required to accommodate the hydrophobic alkyl groups.
| Modification | Structural Locus | Anticipated Effect on Self-Assembly | Potential Application |
|---|---|---|---|
| Alkyl Chain Length Variation | Hydrophobic Tail | Control over micelle size and morphology | Drug delivery systems with tailored release profiles |
| Introduction of Unsaturation | Hydrophobic Tail | Formation of more fluidic assemblies | Responsive materials for sensing applications |
| Functionalization of the Carbon Backbone | Bisphosphonate Head Group | Altered chelation and binding affinity | Enhanced targeting to specific mineralized tissues |
| Attachment of Reporter Groups | Terminus of Alkyl Chain | Facilitation of imaging and tracking | Diagnostic probes for bone metabolism studies |
Advanced Computational Approaches for Predicting Assembly Behavior
The self-assembly of amphiphilic molecules like this compound into complex nanostructures is a phenomenon that is well-suited for investigation using computational modeling. riverpublishers.com Molecular dynamics (MD) simulations, in particular, can provide detailed insights into the dynamic processes that govern the formation and stability of these assemblies.
Future research in this area will likely focus on:
Multiscale Modeling: To bridge the gap between the atomistic details of molecular interactions and the macroscopic behavior of the self-assembled system, multiscale modeling approaches are essential. This involves the use of coarse-grained models to simulate large systems over long timescales, with the results being informed by more detailed all-atom simulations. udel.edu
Predicting Phase Behavior: Advanced simulation techniques can be used to construct phase diagrams that map out the different self-assembled structures that can be formed by an amphiphilic bisphosphonate under various conditions of concentration, temperature, and ionic strength.
The development of more accurate force fields and more efficient simulation algorithms will be key to advancing the predictive power of these computational approaches. stmjournals.com
| Computational Method | Key Information Provided | Relevance to this compound |
|---|---|---|
| All-Atom Molecular Dynamics (MD) | Detailed molecular interactions and dynamics | Understanding the coordination of calcium ions with the bisphosphonate head group |
| Coarse-Grained MD | Large-scale assembly and morphology | Predicting the formation of micelles, vesicles, or other aggregates |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Electronic structure and reactivity | Investigating the mechanism of interaction with mineral surfaces |
| Machine Learning-Assisted Simulations | Accelerated exploration of conformational space | High-throughput screening of different amphiphilic designs |
Innovative Applications in Targeted Delivery of Research Probes
The ability of bisphosphonates to bind to hydroxyapatite (B223615), the primary mineral component of bone, makes them excellent candidates for targeting drugs and imaging agents to the skeleton. nih.gov Amphiphilic bisphosphonates like this compound could offer unique advantages in this context. The hydrophobic dodecyl chains can be exploited to encapsulate and deliver hydrophobic research probes, such as fluorescent dyes or other small molecules.
Potential innovative applications include:
Fluorescent Imaging of Bone Remodeling: By incorporating a fluorescent probe within the hydrophobic core of self-assembled this compound nanoparticles, it may be possible to visualize active sites of bone formation and resorption with high resolution. nih.govnih.gov
Targeted Delivery of Small Molecule Inhibitors: The self-assembled aggregates could serve as carriers for the targeted delivery of small molecule inhibitors to bone, for example, to study the role of specific enzymes in bone metabolism.
Development of pH-Responsive Probes: The interaction between the bisphosphonate head groups and calcium is pH-sensitive. This property could be harnessed to design delivery systems that release their payload in the acidic microenvironment of bone resorption lacunae. rsc.org
The design of such delivery systems requires careful consideration of the stability of the self-assembled nanoparticles and the release kinetics of the encapsulated probe.
Integration with Artificial Intelligence for Material Discovery
In the context of this compound and related materials, AI could be integrated in the following ways:
Predictive Modeling of Self-Assembly: Machine learning models can be trained on data from molecular simulations and experiments to predict the self-assembly behavior of new amphiphilic bisphosphonate designs. rsc.orgresearchgate.net This can significantly accelerate the identification of molecules with desired aggregation properties.
Generative Models for de Novo Design: Generative AI models can be used to design entirely new amphiphilic bisphosphonates with optimized properties for specific applications, such as drug delivery or imaging. news-medical.net
Autonomous Experimentation: AI algorithms can be coupled with automated synthesis and characterization platforms to create closed-loop systems for the autonomous discovery of new materials. innovationnewsnetwork.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Calcium didodecyl bisphosphonate and characterizing its purity?
- Methodological Answer : Synthesis typically involves reacting didodecyl phosphonic acid with calcium salts under controlled pH and temperature to ensure stoichiometric binding. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm phosphonate-calcium coordination and nuclear magnetic resonance (NMR) for structural validation. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect unreacted precursors or byproducts. For calcium content verification, atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How do researchers assess the binding affinity of this compound to hydroxyapatite in vitro?
- Methodological Answer : Hydroxyapatite binding assays are conducted using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). SPR measures real-time interaction kinetics by immobilizing hydroxyapatite on a sensor chip and flowing the compound to determine association/dissociation constants. ITC quantifies thermodynamic parameters (e.g., binding enthalpy) by titrating the compound into a hydroxyapatite suspension. Complementary techniques include X-ray diffraction (XRD) to analyze structural changes in hydroxyapatite post-binding .
Advanced Research Questions
Q. What methodological considerations are critical when designing longitudinal studies to evaluate the bone mineral density (BMD) effects of this compound?
- Methodological Answer : Longitudinal studies must control for baseline calcium/vitamin D intake, as deficiencies can confound BMD outcomes . Dual-energy X-ray absorptiometry (DEXA) scans at standardized intervals (e.g., 12–24 months) are essential for tracking BMD changes. Randomization and blinding are critical to mitigate bias, particularly in comparator trials (e.g., against other bisphosphonates). Serum parathyroid hormone (PTH) monitoring is recommended to assess calcium homeostasis, as elevated PTH may indicate insufficient dietary/supplemental calcium during therapy .
Q. How can contradictory findings in BMD outcomes across studies using this compound be systematically analyzed?
- Methodological Answer : Contradictions often arise from variability in dosing regimens, population heterogeneity (e.g., prior fracture history), or calcium/vitamin D co-supplementation protocols. A meta-analysis should stratify studies by these variables. For example, showed lumbar spine BMD Z-scores ranging from -0.3 to +1.3 in bisphosphonate trials; subgroup analysis can isolate factors like administration route (intravenous vs. oral) or follow-up duration (14–24 months). Sensitivity analyses should exclude studies with high risk of bias (e.g., non-randomized designs) .
Q. What strategies are employed to ensure adequate calcium homeostasis in subjects undergoing bisphosphonate therapy, and how is this monitored?
- Methodological Answer : Calcium homeostasis is maintained via dietary assessments (24-hour recalls) and supplementation adjustments guided by serum PTH levels. For example, demonstrated that normalizing PTH levels (e.g., from 94.9 pg/mL to 32.9 pg/mL) required incremental calcium dose adjustments. Concurrent measurement of serum 25-hydroxyvitamin D ensures sufficiency (>30 ng/mL), as vitamin D deficiency exacerbates calcium malabsorption. Ionized calcium assays are preferred over total calcium to avoid albumin-bound calcium misinterpretation .
Q. How do researchers differentiate between the direct osteoclastic inhibition effects of this compound and secondary hormonal responses (e.g., PTH modulation)?
- Methodological Answer : In vitro osteoclast resorption assays (e.g., pit formation on hydroxyapatite-coated plates) isolate direct inhibitory effects. In vivo, PTH modulation is evaluated by comparing cohorts with/without calcium supplementation. For instance, showed that bisphosphonate-induced hypocalcemia triggers PTH elevation, which normalizes with adequate calcium intake. Knockout rodent models (e.g., PTH-deficient mice) can further decouple these mechanisms. Longitudinal PTH and calcium monitoring in clinical studies also clarifies temporal relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
